2,2,2-Triphenylacetophenone

Catalog No.
S1488931
CAS No.
466-37-5
M.F
C26H20O
M. Wt
348.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Triphenylacetophenone

CAS Number

466-37-5

Product Name

2,2,2-Triphenylacetophenone

IUPAC Name

1,2,2,2-tetraphenylethanone

Molecular Formula

C26H20O

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

CFBBKHROQRFCNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

Benzopinacolone; NSC 194; NSC 2820; Phenyl trityl ketone; Tetraphenylethanone; ω,ω,ω-Triphenylacetophenone; β-Benzopinacolone (6CI); 1,2,2,2-Tetraphenyl-1-ethanone; 1,2,2,2-Tetraphenylethanone; Tetraphenylethanone; 2,2,2-Triphenylacetophenone; 1,2,2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Synthesis and Applications

2,2,2-Triphenylacetophenone (also known as benzopinacolone or phenyl trityl ketone) is a white, crystalline organic compound with the chemical formula C₂₆H₂₀O. It is synthesized through the acylation of triphenylmethane (trityl group) with benzoic acid, typically using Lewis acid catalysts like aluminum chloride (AlCl₃). [Source: Sigma-Aldrich product page, ]

The primary use of 2,2,2-Triphenylacetophenone in scientific research lies in its role as a starting material for various organic syntheses. Its bulky triphenyl group makes it a valuable reagent for:

  • Asymmetric reduction: Due to its sterically hindered structure, 2,2,2-Triphenylacetophenone can be selectively reduced to form chiral alcohols using chiral reducing agents. This has applications in the synthesis of pharmaceuticals and other biologically active molecules. [Source: PubChem, ]
  • Dehydrative cyclization: The presence of a carbonyl group (C=O) and the triphenyl group allows for dehydrative cyclization reactions, leading to the formation of complex cyclic structures. This is useful in the synthesis of various organic molecules with specific functionalities. [Source: Sigma-Aldrich product page, ]

Other Scientific Research Applications

Beyond its role as a starting material, 2,2,2-Triphenylacetophenone has been investigated for other scientific research applications, including:

  • Endocrine disruptor: Recent studies suggest that 2,2,2-Triphenylacetophenone may act as an endocrine disruptor, potentially interfering with hormonal signaling pathways, particularly those involving estrogen receptors. However, further research is needed to fully understand its effects and potential risks. [Source: ChemicalBook, ]

XLogP3

6.4

Other CAS

466-37-5

Wikipedia

2,2,2-Triphenylacetophenone

Dates

Modify: 2023-08-15

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